Cyprenorphine

Description

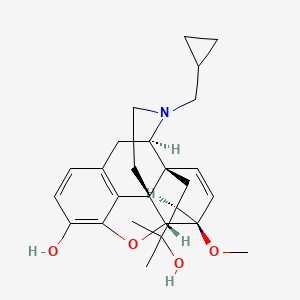

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKIOMHXEUHYSI-KNLIIKEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905125 | |

| Record name | Cyprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-22-8 | |

| Record name | Cyprenorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4406-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprenorphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprenorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPRENORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P6HEG5ZHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyprenorphine's Mechanism of Action at the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprenorphine, a derivative of thebaine, is a potent opioid receptor ligand with a complex pharmacological profile at the mu-opioid receptor (μOR). As a member of the oripavine family, it shares structural similarities with well-characterized opioids such as buprenorphine and etorphine. Understanding the precise mechanism of action of this compound at the μOR is crucial for the development of novel analgesics with improved therapeutic windows and reduced side-effect profiles. This technical guide provides an in-depth overview of this compound's interaction with the μOR, focusing on its binding affinity, functional activity, and downstream signaling pathways. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the closely related and extensively studied partial agonist, buprenorphine, is included for comparative purposes.

Core Concepts: Mu-Opioid Receptor Signaling

The μOR is a class A G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic and euphoric effects of opioids, but also their adverse effects such as respiratory depression and physical dependence. Upon agonist binding, the μOR undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The two primary signaling pathways initiated by μOR activation are:

-

G-Protein Signaling: The receptor couples to inhibitory G-proteins (Gαi/o), which dissociate into Gα and Gβγ subunits. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

-

β-Arrestin Signaling: Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process is critical for receptor desensitization, internalization, and can also initiate a separate wave of signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways.

Ligands can exhibit "biased agonism," preferentially activating one pathway over the other. G-protein biased agonists are hypothesized to produce analgesia with fewer side effects, as β-arrestin recruitment has been implicated in adverse effects like respiratory depression and tolerance.

This compound's Profile at the Mu-Opioid Receptor

This compound is generally characterized as a partial agonist at the μ-opioid receptor. This means it binds to the receptor with high affinity but elicits a submaximal response compared to full agonists like DAMGO or morphine. Its high affinity allows it to displace full agonists from the receptor, contributing to its antagonist-like effects in certain contexts.

Data Presentation

Note: Specific quantitative data for this compound is scarce in publicly available literature. The following tables include data for the structurally and functionally similar compound, buprenorphine, to provide context and a representative profile of a potent μOR partial agonist. This data should be interpreted with the understanding that it is not a direct representation of this compound's pharmacology.

Table 1: Mu-Opioid Receptor Binding Affinity (Ki)

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Buprenorphine | [³H]-Diprenorphine | Rat brain membranes | 0.21 | N/A |

| Buprenorphine | [³H]-DAMGO | HEK293 cells | 0.90 ± 0.1 | [1] |

| Morphine | [³H]-DAMGO | Rat brain homogenates | 1.2 | [2] |

| DAMGO | [³H]-Naloxone | CHO-hMOR cells | 1.5 | N/A |

Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Buprenorphine | [³⁵S]GTPγS | CHO-hMOR cells | EC₅₀ (nM) | 2.5 ± 0.9 | N/A |

| Eₘₐₓ (% of DAMGO) | 49 ± 3 | N/A | |||

| Buprenorphine | cAMP Inhibition | HEK-hMOR cells | EC₅₀ (nM) | 1.8 ± 0.6 | N/A |

| Eₘₐₓ (% of DAMGO) | 55 ± 4 | N/A | |||

| Buprenorphine | β-Arrestin 2 Recruitment | CHO-K1 OPRM1 | EC₅₀ (nM) | ~100 | |

| Eₘₐₓ (% of DAMGO) | Very low/no response | ||||

| Morphine | [³⁵S]GTPγS | SH-SY5Y cells | EC₅₀ (nM) | 26 ± 5 | N/A |

| Eₘₐₓ (% of DAMGO) | 85 ± 6 | N/A | |||

| DAMGO | [³⁵S]GTPγS | CHO-hMOR cells | EC₅₀ (nM) | 1.2 ± 0.3 | N/A |

| Eₘₐₓ | 100% (Reference) | N/A |

Signaling Pathways and Visualizations

This compound, as a partial agonist, is expected to induce a conformational state in the μOR that leads to a less efficient activation of G-proteins compared to a full agonist. Its interaction with the β-arrestin pathway is likely to be even weaker, a characteristic shared with buprenorphine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the μ-opioid receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand (e.g., [³H]-DAMGO at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (e.g., 10 µM final concentration).

-

Varying concentrations of this compound or a reference agonist (e.g., DAMGO).

-

Membrane suspension.

-

-

Pre-incubate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM final concentration).

-

Incubate at 30°C for 60 minutes.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) from the concentration-response curve using non-linear regression. Efficacy is often expressed as a percentage of the maximal response produced by a standard full agonist like DAMGO.

-

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

Use cells stably expressing the μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Plate cells in a 96- or 384-well plate and grow to confluence.

-

-

Assay:

-

Pre-treat cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a defined time (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other detection methods.

-

-

Data Analysis:

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (potency) and the maximal inhibition (efficacy) from the concentration-response curve.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

Methodology (using EFC as an example):

-

Cell Line:

-

Use a commercially available cell line engineered to express the μ-opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment (e.g., DiscoverX PathHunter).

-

-

Assay:

-

Plate the cells in an appropriate assay plate (e.g., 384-well white plate).

-

Add varying concentrations of this compound or a reference agonist.

-

Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

-

-

Detection:

-

Add the detection reagents containing the enzyme substrate.

-

Incubate to allow for the enzymatic reaction to produce a chemiluminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescent signal against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Eₘₐₓ from the concentration-response curve.

-

Conclusion

This compound's mechanism of action at the mu-opioid receptor is characterized by its high-affinity binding and partial agonist activity. This profile suggests that it is likely to be a G-protein biased agonist, with limited ability to recruit β-arrestin. This property is of significant interest in drug development, as it may translate to a safer therapeutic profile with a reduced incidence of adverse effects commonly associated with full μOR agonists. Further detailed in vitro and in vivo studies are warranted to fully elucidate the quantitative pharmacology of this compound and to explore its potential as a novel therapeutic agent. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

Cyprenorphine: A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprenorphine (M285) is a semi-synthetic opioid antagonist and partial agonist belonging to the class of potent "Bentley compounds." First synthesized in the 1960s by K. W. Bentley and his research group, this compound is a derivative of thebaine, an alkaloid found in the opium poppy. While its potent opioid receptor activity was recognized early on, its clinical development in humans has been hampered by pronounced dysphoric and hallucinogenic effects.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development in the field of opioid pharmacology.

Discovery and Historical Context

This compound emerged from a series of investigations into the modification of the morphine-thebaine group of alkaloids by Kenneth W. Bentley and his colleagues at Reckitt & Sons Ltd. in the United Kingdom.[3] Their work in the 1960s focused on creating novel analgesics and morphine antagonists by utilizing the Diels-Alder reaction on thebaine. This research led to the development of a range of highly potent 6,14-endo-ethenotetrahydrothebaine derivatives, which became known as the "Bentley compounds."[3] this compound, chemically designated as N-cyclo-propylmethyl-6,14-endoetheno-7α-(1-hydroxy-1-methylethyl)-6,7,8,14-tetrahydronororipavine, was one of the key compounds synthesized during this period.[1] Its primary application has been in veterinary medicine as a powerful antagonist to reverse the effects of potent opioids like etorphine, particularly in large animals.[1]

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the natural product thebaine. The core of the synthesis involves a Diels-Alder reaction to introduce the characteristic 6,14-etheno bridge, followed by further modifications to introduce the N-cyclopropylmethyl and the 7α-(1-hydroxy-1-methylethyl) substituents.

Key Synthetic Steps

The general synthetic pathway for this compound and related compounds can be outlined as follows:

-

Diels-Alder Reaction: Thebaine is reacted with a suitable dienophile to form the 6,14-endo-etheno-bridged intermediate.

-

Grignard Reaction: The ketone at the 7-position of the Diels-Alder adduct undergoes a Grignard reaction to introduce the tertiary alcohol moiety.

-

N-Demethylation: The N-methyl group of thebaine is removed, typically via a von Braun reaction using cyanogen (B1215507) bromide.

-

N-Alkylation: The resulting secondary amine is then alkylated with a cyclopropylmethyl halide to introduce the N-cyclopropylmethyl group.

A visual representation of this synthetic pathway is provided below.

Detailed Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are found in the seminal works of Bentley and Hardy. The following is a summarized protocol based on their publications and related synthetic procedures for analogous compounds.[4]

Step 1: Diels-Alder Reaction of Thebaine with Methyl Vinyl Ketone

-

Reagents: Thebaine, methyl vinyl ketone, inert solvent (e.g., toluene (B28343) or isopropanol).

-

Procedure: A solution of thebaine in the chosen solvent is heated with an excess of methyl vinyl ketone. The reaction mixture is typically refluxed for several hours.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is purified, often by crystallization, to yield the Diels-Alder adduct.

Step 2: Grignard Reaction

-

Reagents: The Diels-Alder adduct from Step 1, a Grignard reagent such as methylmagnesium bromide or t-butylmagnesium chloride in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Procedure: The Diels-Alder adduct is dissolved in the anhydrous ethereal solvent and cooled in an ice bath. The Grignard reagent is added dropwise with stirring. The reaction is allowed to proceed to completion at room temperature.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the tertiary alcohol.

Step 3: N-Demethylation (von Braun Reaction)

-

Reagents: The product from Step 2, cyanogen bromide, an inert solvent (e.g., chloroform (B151607) or dichloromethane).

-

Procedure: The tertiary alcohol is dissolved in the inert solvent, and a solution of cyanogen bromide in the same solvent is added. The mixture is stirred at room temperature until the reaction is complete.

-

Work-up: The solvent is removed in vacuo, and the resulting cyanamide (B42294) intermediate is typically hydrolyzed without further purification.

Step 4: N-Alkylation

-

Reagents: The N-demethylated intermediate, cyclopropylmethyl bromide, a base (e.g., potassium carbonate or sodium bicarbonate), and a polar aprotic solvent (e.g., dimethylformamide).

-

Procedure: The N-demethylated intermediate is dissolved in the solvent, and the base and cyclopropylmethyl bromide are added. The mixture is heated with stirring for several hours.

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and the solvent is removed. The crude product is then purified by chromatography to yield this compound.

Pharmacological Profile

This compound exhibits a complex pharmacological profile, acting as a potent ligand at multiple opioid receptors. It is generally characterized as a mixed agonist-antagonist.[1][2]

Opioid Receptor Binding Affinity

This compound and its derivatives display high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. The following table summarizes the available binding affinity data for this compound and related compounds.

| Compound | Receptor | Ki (nM) | Species/Tissue | Reference |

| This compound | - | Data not available | - | - |

| 16-Methyl this compound | Mu (μ) | 0.076 | - | [1] |

| 16-Methyl this compound | Delta (δ) | 0.68 | - | [1] |

| 16-Methyl this compound | Kappa (κ) | 0.79 | - | [1] |

| Buprenorphine | Mu (μ) | ~0.2 | Living cells | [5] |

| Buprenorphine | Kappa (κ) | 0.072 | Guinea pig caudate | [6] |

In Vitro Functional Activity

Functional assays, such as the GTPγS binding assay, are used to determine the efficacy of a ligand at a G protein-coupled receptor. This compound has been shown to have mixed agonist-antagonist effects.

| Compound | Receptor | Assay | Efficacy | EC50/IC50 (nM) | Reference |

| This compound | - | - | Data not available | Data not available | - |

| Buprenorphine | Mu (μ) | GTPγS | Partial Agonist | < 0.1 | [7] |

| Buprenorphine | Kappa (κ) | GTPγS | Antagonist | Ki = 0.072 | [6] |

| Buprenorphine | Delta (δ) | GTPγS | Antagonist | Ki = 1.15 | [6] |

In Vivo Effects

In vivo studies have confirmed the potent effects of this compound. It is a powerful antagonist of opioid-induced respiratory depression and analgesia.[1] However, in humans, it has been shown to produce undesirable psychotomimetic effects, including dysphoria and hallucinations, which has limited its therapeutic use.[1][2] Its primary in vivo application is in veterinary medicine for the reversal of etorphine-induced immobilization in large animals.[1]

Experimental Protocols for Pharmacological Evaluation

Opioid Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to opioid receptors using radioligand displacement.

-

Materials: Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa), radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa), test compound (this compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), filtration apparatus, scintillation counter.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation following receptor agonism.

-

Materials: Cell membranes expressing the opioid receptor of interest, [³⁵S]GTPγS, GDP, test compound (this compound), assay buffer (containing MgCl₂ and NaCl), filtration apparatus, scintillation counter.

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis: The EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined by non-linear regression. For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine the IC₅₀ and subsequently the Kb.

The relationship between opioid receptor activation and downstream signaling is depicted in the following diagram.

Conclusion

This compound remains a significant molecule in the history of opioid research, representing an early success in the rational design of potent, semi-synthetic opioids. While its clinical utility in humans is limited by its side-effect profile, its unique pharmacology as a mixed agonist-antagonist continues to be of interest to researchers. Furthermore, its established use in veterinary medicine highlights its potent and reliable opioid receptor-modulating activity. This technical guide has provided a detailed overview of the discovery, synthesis, and pharmacology of this compound, with the aim of facilitating further investigation into this and related compounds. The detailed protocols and compiled data serve as a valuable resource for scientists working in drug development and opioid pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Norbuprenorphines Coupled with Enkephalins and Investigation of Their Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enzymlogic.com [enzymlogic.com]

- 6. Opioid peptide receptor studies. 12. Buprenorphine is a potent and selective mu/kappa antagonist in the [35S]-GTP-gamma-S functional binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Cyprenorphine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprenorphine is a potent semi-synthetic opioid derivative with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors. It is structurally related to other well-known opioids such as buprenorphine and etorphine. Primarily recognized for its role as a powerful and specific antagonist of opioid receptors, this compound is notably used in veterinary medicine to reverse the immobilizing effects of highly potent opioids like etorphine in large animals. However, its own in vivo effects, which include potent hallucinogenic and dysphoric properties, have limited its clinical development as an analgesic in humans. This technical guide provides an in-depth overview of the in vivo effects of this compound observed in various animal models, focusing on its mechanism of action, behavioral pharmacology, and physiological consequences.

Mechanism of Action

This compound exerts its effects through its interaction with the opioid receptor system, which consists of three main classical receptor subtypes: mu (µ), delta (δ), and kappa (κ). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

This compound exhibits a mixed agonist-antagonist profile. Its high affinity for opioid receptors allows it to displace other opioids, such as morphine and the highly potent etorphine, from their binding sites. This high binding affinity is a key aspect of its antagonist action. An isoform of this compound, 16-methyl this compound, has been shown to be an antagonist of the delta, mu, and kappa opioid receptors with elimination rate constants (Ke) of 0.68, 0.076, and 0.79 nM, respectively[1]. While specific binding affinities for this compound are not as readily available, its close structural and functional relationship with buprenorphine suggests a similar high-affinity binding profile.

The downstream signaling upon this compound binding to opioid receptors involves the modulation of adenylyl cyclase activity and ion channel function. As a partial agonist at the µ-opioid receptor, it can produce some opioid-like effects, but to a lesser degree than full agonists. This partial agonism contributes to its "ceiling effect" for certain actions, such as respiratory depression, which is a notable feature of the related compound buprenorphine. At the κ- and δ-opioid receptors, this compound generally acts as an antagonist.

Signaling Pathways

The binding of an opioid agonist to its receptor triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The inhibitory Gα subunit (Gαi/o) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions lead to a reduction in neuronal excitability and neurotransmitter release. Another critical pathway involves β-arrestin recruitment, which can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The specific downstream effects of this compound are likely dependent on the receptor subtype it interacts with and the specific cellular context.

Behavioral Effects in Animal Models

Locomotor Activity

This compound has been shown to increase locomotor activity in animal models[1]. This effect is consistent with the known stimulant properties of some opioids, particularly at lower doses. The increase in motor activity can be significant and is a key consideration in its use as a reversal agent for immobilizing drugs.

Hallucinogenic and Dysphoric Effects

A defining characteristic of this compound is its production of pronounced dysphoric and hallucinogenic effects[1]. These properties have been a major barrier to its development as a therapeutic agent for pain management in humans. In animal models, these effects can be inferred from behaviors such as altered responses to sensory stimuli and aversion to environments previously paired with drug administration. Studies in rats have described this compound as a hallucinogenic compound that affects light-reinforced behavior[2].

Feeding Behavior

This compound has been demonstrated to suppress the intake of sweet solutions in animal models. However, it does not counteract the increase in food consumption induced by the α2-adrenoceptor antagonist idazoxan. This suggests a specific modulation of reward-related feeding behavior rather than a general suppression of appetite[1].

Physiological Effects in Animal Models

Antinociception

While this compound's hallucinogenic effects limit its use as an analgesic, its interaction with opioid receptors suggests it possesses antinociceptive properties. A related compound, 16-methylthis compound, has been shown to produce a dose-dependent antagonism of the antinociceptive effect of the µ-selective agonist morphine in the mouse abdominal constriction test, without affecting the response to the κ-selective agonist U50488H[3]. This indicates a selective interaction with the µ-opioid receptor to modulate pain perception.

Respiratory Effects

Opioid-induced respiratory depression is a major clinical concern. As a partial agonist at the µ-opioid receptor, this compound is expected to have a ceiling effect on respiratory depression, similar to buprenorphine. This means that beyond a certain dose, further increases in the dose of this compound do not lead to greater respiratory depression. This is a significant safety advantage over full µ-opioid agonists like fentanyl and morphine. Studies on buprenorphine have shown that it causes a dose-dependent decrease in respiratory rate, which can be accompanied by an increase in tidal volume[1][3].

Reversal of Etorphine Immobilization

The primary in vivo application of this compound is in the reversal of the profound immobilizing and respiratory depressant effects of etorphine, a highly potent opioid used for the chemical restraint of large wild animals[1]. This compound's high affinity for opioid receptors allows it to effectively displace etorphine and rapidly reverse its effects, enabling the animal to recover quickly and safely.

Quantitative Data Summary

| Parameter | Animal Model | Drug/Compound | Dose Range | Effect | Reference |

| Receptor Binding (Ke) | - | 16-methyl this compound | - | δ: 0.68 nM, µ: 0.076 nM, κ: 0.79 nM | [1] |

| Antinociception | Mouse (abdominal constriction) | 16-methylthis compound | Dose-dependent | Antagonized morphine's effect | [3] |

| Respiratory Depression | Rat | Buprenorphine | 0.008 - 3 mg/kg (i.v.) | No effect | [4] |

| Respiratory Depression | Rat | Norbuprenorphine | 1 - 3 mg/kg (i.v.) | Dose-dependent decrease in respiratory rate | [4] |

| Respiratory Depression | Mouse | Buprenorphine | 0.1, 0.3, 1.0, 3.0, 10 mg/kg (i.p.) | Dose-dependent decrease in frequency, increase in tidal volume | [3] |

| Locomotor Activity | General | This compound | - | Increased locomotor activity | [1] |

| Feeding Behavior | General | This compound | - | Suppressed sweet solution intake | [1] |

Experimental Protocols

Hot-Plate Test for Antinociception

The hot-plate test is a common method to assess thermal nociception in rodents.

Methodology:

-

Apparatus: A commercially available hot-plate apparatus with a controlled surface temperature is used.

-

Acclimation: Animals (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Each animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to the first sign of nociception (e.g., licking a paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: this compound or a vehicle control is administered via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Measurement: At predetermined time points after drug administration, the animals are re-tested on the hot plate, and the latency to respond is recorded.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Whole-Body Plethysmography for Respiratory Depression

Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals.

Methodology:

-

Apparatus: A whole-body plethysmograph consisting of a sealed chamber connected to a pressure transducer is used.

-

Calibration: The system is calibrated with a known volume of air before each experiment.

-

Acclimation: The animal is placed in the plethysmography chamber and allowed to acclimate for a period (e.g., 30-60 minutes) until it is calm.

-

Baseline Recording: Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), are recorded.

-

Drug Administration: The animal is briefly removed from the chamber, administered this compound or a vehicle control, and then returned to the chamber.

-

Post-treatment Recording: Respiratory parameters are continuously monitored for a specified duration after drug administration.

-

Data Analysis: Changes in respiratory rate, tidal volume, and minute ventilation from baseline are calculated and compared between treatment groups.

Etorphine Immobilization and this compound Reversal in Large Animals

This protocol is a generalized guideline and must be adapted by qualified veterinarians based on the species, age, weight, and health status of the animal.

Methodology:

-

Immobilization:

-

Drug: Etorphine hydrochloride, often in combination with a tranquilizer like acepromazine (B1664959) or a sedative like xylazine.

-

Dosage: Highly species-specific and potent. Doses are typically in the microgram per kilogram range.

-

Administration: Usually administered via a remote delivery system (dart gun).

-

Monitoring: Once the animal is immobilized, vital signs (heart rate, respiratory rate, temperature) should be closely monitored.

-

-

Reversal:

-

Drug: this compound hydrochloride.

-

Dosage: The dose of this compound is typically 2 to 4 times the dose of etorphine administered, on a milligram-for-milligram basis.

-

Administration: Administered intravenously (IV) for the most rapid effect, or intramuscularly (IM) if IV access is not possible.

-

Recovery: The animal should be monitored closely during recovery to ensure a smooth and safe return to consciousness and mobility. The reversal is usually rapid, occurring within minutes.

-

Conclusion

This compound is a powerful opioid antagonist with a unique in vivo pharmacological profile characterized by mixed agonist-antagonist activity. Its primary and most valuable application in animal models and veterinary practice is the rapid and effective reversal of etorphine-induced immobilization in large animals. While its potent hallucinogenic and dysphoric effects preclude its use as an analgesic in humans, the study of this compound in animal models provides valuable insights into the complex nature of opioid receptor pharmacology. Further research focusing on the specific dose-response relationships and downstream signaling pathways of this compound will continue to enhance our understanding of this intriguing compound and the broader opioid system.

References

- 1. Buprenorphine differentially alters breathing among four congenic mouse lines as a function of dose, sex, and leptin status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buprenorphine-Induced Antinociception Is Mediated by μ-Opioid Receptors and Compromised by Concomitant Activation of Opioid Receptor-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buprenorphine differentially alters breathing among four congenic mouse lines as a function of dose, sex, and leptin status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pronociceptive and Antinociceptive Effects of Buprenorphine in the Spinal Cord Dorsal Horn Cover a Dose Range of Four Orders of Magnitude - PMC [pmc.ncbi.nlm.nih.gov]

Cyprenorphine Hydrochloride: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprenorphine hydrochloride, also known as M285, is a potent semi-synthetic opioid derivative with a complex pharmacological profile. Structurally related to buprenorphine and diprenorphine, it is recognized primarily for its robust opioid antagonist properties.[1] It is notably employed in veterinary medicine to rapidly reverse the immobilizing effects of high-potency opioids such as etorphine in large animals.[1] However, its utility in humans has been limited due to pronounced dysphoric and hallucinogenic effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, detailing its mechanism of action, receptor binding characteristics, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound hydrochloride exhibits a mixed agonist-antagonist profile at opioid receptors.[1][2] Its primary and most potent action is the antagonism of the mu (µ), delta (δ), and kappa (κ) opioid receptors. This antagonist activity is responsible for its ability to block and reverse the effects of opioid agonists.[1] The exact mechanism of its powerful antagonism, particularly against etorphine, is thought to be related to its high binding affinity and potency, allowing it to displace other opioids from their binding sites in the brain.[1] While primarily an antagonist, its mixed profile suggests some level of agonist activity at one or more of the opioid receptor subtypes, which may contribute to its complex and sometimes adverse side effect profile in humans, including dysphoria and hallucinations.[1][2]

Opioid Receptor Binding and Functional Activity

Detailed quantitative in vitro binding and functional data for this compound hydrochloride are not extensively available in publicly accessible literature. However, significant research has been conducted on its close derivative, 16-methyl this compound, which provides valuable insight into the antagonist potency at the three main opioid receptors.

Quantitative Data for 16-Methyl this compound

The following table summarizes the antagonist equilibrium constants (Ke) for 16-methyl this compound at the delta, mu, and kappa opioid receptors. A lower Ke value indicates a higher antagonist potency.

| Compound | Receptor | Antagonist Potency (Ke) (nM) |

| 16-Methyl this compound | Delta (δ) | 0.73 |

| Mu (µ) | 1.77 | |

| Kappa (κ) | 59.6 |

Data sourced from in vitro studies on isolated tissue preparations.

In vivo studies in mice further support the mu-selective antagonist properties of 16-methyl this compound, where it dose-dependently antagonized the antinociceptive effects of the mu-agonist morphine but did not affect the action of the kappa-agonist U50488H.

Experimental Protocols

The characterization of a compound like this compound hydrochloride involves a suite of in vitro and in vivo experimental protocols to determine its binding affinity and functional activity at opioid receptors. Below are detailed methodologies for key experiments typically employed in such pharmacological profiling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To quantify the affinity of this compound hydrochloride for µ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes expressing the specific human opioid receptor subtype (µ, δ, or κ).

-

A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

-

This compound hydrochloride in a range of concentrations.

-

A non-selective antagonist (e.g., naloxone) to determine non-specific binding.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound hydrochloride.

-

A parallel incubation is performed with the radioligand and a high concentration of naloxone (B1662785) to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 is converted to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying G-protein activation following receptor binding.

-

Objective: To determine the agonist or antagonist activity and potency (EC50 or IC50) of this compound hydrochloride at µ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes expressing the specific opioid receptor subtype.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to enhance agonist-stimulated binding).

-

This compound hydrochloride in a range of concentrations.

-

A known opioid agonist for antagonist studies.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound hydrochloride.

-

For antagonist testing, a fixed concentration of a known agonist is included.

-

The mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.

-

The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Agonist activity is measured as an increase in [³⁵S]GTPγS binding, from which EC50 and Emax values are determined. Antagonist activity is measured as a decrease in agonist-stimulated [³⁵S]GTPγS binding, from which IC50 values are determined.

-

Signaling Pathways and Visualizations

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The binding of an agonist to the receptor initiates a signaling cascade that leads to various cellular effects. As a mixed agonist-antagonist, this compound hydrochloride can modulate these pathways.

Conclusion

This compound hydrochloride is a powerful opioid antagonist with a complex pharmacological profile that includes partial agonist characteristics. Its primary application remains in the veterinary field for the reversal of potent opioids. The limited availability of detailed in vitro quantitative data for this compound hydrochloride itself highlights an area for further research to fully elucidate its receptor interaction profile and the mechanisms underlying its unique physiological effects. The data available for its derivative, 16-methyl this compound, suggests potent antagonist activity, particularly at the delta and mu opioid receptors. Understanding the precise nature of its interaction with the opioid receptor system is crucial for exploring any potential future therapeutic applications and for comprehending its notable central nervous system effects.

References

Cyprenorphine as a Tool for Opioid Receptor Research: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025

Abstract

Cyprenorphine (M285) is a semi-synthetic opioid derivative of thebaine, closely related to well-known compounds such as buprenorphine and diprenorphine.[1][2] It exhibits a complex pharmacological profile, characterized by mixed agonist-antagonist effects at opioid receptors.[1] As a powerful and potent antagonist, this compound can effectively block the binding of other opioids like morphine and etorphine.[1][3] This dual activity makes it a valuable, albeit complex, tool for researchers investigating opioid receptor function, signaling, and pharmacology. This guide provides a technical overview of this compound's pharmacological properties, detailed experimental protocols for its characterization, and its applications in opioid receptor research.

Pharmacological Profile

This compound's utility in research stems from its distinct interactions with the three primary opioid receptors: mu (μ), delta (δ), and kappa (κ).[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically couple to inhibitory G-proteins (Gαi/o).[5][6] This initiates a signaling cascade that inhibits adenylyl cyclase, reduces intracellular cyclic adenosine (B11128) monophosphate (camp), modulates ion channel activity, and ultimately leads to the physiological effects associated with opioids.[7][8]

This compound is described as having mixed agonist-antagonist effects, similar to buprenorphine.[1] This means it can partially activate a receptor while simultaneously blocking or displacing full agonists.[8] However, its effects can include pronounced dysphoria and hallucinogenic properties, which have limited its clinical use.[1]

Data Presentation: Receptor Binding & Functional Activity

Quantitative pharmacological data for this compound is not extensively available in recent literature. However, data for its isoform, 16-methyl-cyprenorphine, highlights its potent antagonist profile with a notable selectivity for the delta-opioid receptor.[9][10] For context, data for the structurally similar and extensively studied partial agonist, buprenorphine, is also included.

Table 1: Opioid Receptor Antagonist Equilibrium Constants (Ke) for 16-Methyl-Cyprenorphine

| Compound | Receptor | Antagonist Equilibrium Constant (Ke) (nM) | System | Reference |

|---|---|---|---|---|

| 16-Methyl-Cyprenorphine | Delta (δ) | 0.73 | Isolated Tissue | [9] |

| 16-Methyl-Cyprenorphine | Mu (μ) | 1.77 | Isolated Tissue | [9] |

| 16-Methyl-Cyprenorphine | Kappa (κ) | 59.6 | Isolated Tissue |[9] |

Table 2: Contextual Binding Affinities (Ki) for Buprenorphine

| Compound | Receptor | Apparent Binding Affinity (Ki) (nM) | System | Reference |

|---|---|---|---|---|

| Buprenorphine | Mu (μ) | 0.21 - 0.73 | Brain Homogenates | [11] |

| Buprenorphine | Kappa (κ) | 0.35 - 1.8 | Brain Homogenates | [11] |

| Buprenorphine | Delta (δ) | 3.5 - 18 | Brain Homogenates | [11] |

| Buprenorphine | NOP (ORL-1) | 18 | Recombinant Cells |[11] |

Core Signaling & Experimental Workflows

The interaction of this compound with an opioid receptor can be dissected using a variety of in vitro functional assays. These assays measure distinct steps in the receptor activation and signaling cascade.

Opioid Receptor Signaling Pathway

Opioid receptors primarily couple to the Gαi/o subunit of the heterotrimeric G-protein. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both subunits then modulate downstream effectors. This compound, as a partial agonist, induces a sub-maximal activation of this pathway compared to a full agonist, while as an antagonist, it occupies the receptor and prevents this cascade from being initiated by other ligands.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins upon receptor stimulation. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit after agonist-induced GDP/GTP exchange. For a partial agonist like this compound, it would stimulate [³⁵S]GTPγS binding to a lesser extent than a full agonist. As an antagonist, it would be used to inhibit the binding stimulated by a known agonist.

Experimental Workflow: cAMP Inhibition Assay

This assay measures a downstream consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity. Cells are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The ability of an opioid agonist to inhibit this rise in cAMP is then quantified. This compound's partial agonism would result in a sub-maximal inhibition of cAMP accumulation, while its antagonism would block the inhibitory effect of a full agonist.

Detailed Experimental Protocols

The following protocols provide a generalized framework. Specific parameters such as incubation times, temperatures, and concentrations must be optimized for the specific cell system and receptor subtype under investigation.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the human opioid receptor of interest (e.g., HEK293-μOR).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]diprenorphine or [³H]naloxone).

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).

-

This compound stock solution and serial dilutions.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, filter mats (e.g., GF/B), cell harvester.

-

Scintillation cocktail and scintillation counter.

Methodology:

-

Plate Setup: To each well of a 96-well plate, add:

-

50 µL of Assay Buffer (for total binding).

-

50 µL of non-specific control (for non-specific binding).

-

50 µL of this compound at various concentrations.

-

-

Add Radioligand: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.

-

Add Membranes: Add 100 µL of the membrane preparation (typically 10-20 µg protein/well) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through the filter mat using a cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay Protocol

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound as a G-protein activator (agonist activity) or its potency as an inhibitor of agonist-stimulated binding (antagonist activity).

Materials:

-

Cell membranes expressing the opioid receptor.

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

GDP (final concentration ~30 µM).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

This compound and a known full agonist (e.g., DAMGO for μOR) for controls and antagonist mode.

-

Scintillation counter, filter plates, and harvester.

Methodology:

-

Agonist Mode:

-

In a 96-well plate, add membranes, GDP, and serial dilutions of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

-

Antagonist Mode:

-

Add membranes, GDP, and serial dilutions of this compound.

-

Add a fixed concentration of a full agonist (typically its EC₈₀).

-

Pre-incubate for 15-30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate at 30°C for 60 minutes.

-

-

Termination & Quantification:

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold buffer.

-

Quantify bound [³⁵S]GTPγS via scintillation counting.

-

-

Data Analysis:

-

Agonist Mode: Plot stimulated binding vs. log[this compound] to determine EC₅₀ and Emax relative to a full agonist.

-

Antagonist Mode: Plot inhibition of agonist-stimulated binding vs. log[this compound] to determine the IC₅₀. This can be used to calculate an antagonist equilibrium constant (Kb).

-

cAMP Accumulation Assay Protocol

Objective: To measure the functional consequence of receptor activation on the downstream second messenger cAMP.

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., CHO-KOR).

-

Forskolin (adenylyl cyclase stimulator).

-

IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation).

-

This compound and control ligands.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

-

Cell Plating: Seed cells in 96- or 384-well plates and grow to near confluency.

-

Pre-treatment: Wash cells and pre-incubate with IBMX for 15-30 minutes.

-

Ligand Addition:

-

Agonist Mode: Add serial dilutions of this compound along with a fixed concentration of forsklin.

-

Antagonist Mode: Add serial dilutions of this compound followed by a fixed concentration of a full agonist (e.g., morphine) and a fixed concentration of forskolin.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis & Detection: Stop the reaction and lyse the cells according to the detection kit manufacturer's protocol. Add the detection reagents.

-

Quantification: Read the plate using a plate reader appropriate for the detection technology (e.g., fluorescence, luminescence).

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Calculate the percentage inhibition of forskolin-stimulated cAMP levels.

-

Plot the percent inhibition vs. log[ligand] to determine IC₅₀ (for agonists) or the shift in the agonist dose-response curve (for antagonists).

-

Conclusion

This compound presents a complex but valuable pharmacological profile for opioid research. Its potent, mixed agonist-antagonist activity allows for the detailed investigation of receptor occupancy, competitive interactions, and the functional consequences of partial receptor activation. While detailed quantitative data on the parent compound is sparse in modern literature, the characterization of its derivatives and its close relationship to buprenorphine provide a strong framework for its use. The experimental protocols detailed herein offer robust methods for elucidating the specific functional signature of this compound at each opioid receptor subtype, solidifying its role as a key chemical tool in the ongoing exploration of opioid pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]

- 3. Effect of this compound (M285), a morphine antagonist, on the distribution and excretion of etorphine (M99), a potent morphine-like drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 9. 16-Me this compound (RX 8008M): a potent opioid antagonist with some delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vivo studies with the opioid antagonist, 16-methylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Partial Agonist Activity of Cyprenorphine: A Technical Guide

This technical guide provides an in-depth examination of the partial agonist activity of cyprenorphine, a semi-synthetic opioid with a complex pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document outlines the receptor binding characteristics, functional in vitro activity, and in vivo effects of compounds in this class. Due to the limited availability of comprehensive quantitative data for this compound in peer-reviewed literature, this guide will use the closely related and extensively studied partial agonist, buprenorphine, to illustrate the experimental methodologies and data presentation required for a thorough investigation.

Introduction to this compound

This compound (N-cyclopropylmethyl-6,14-endoetheno-7α-(1-hydroxy-1-methylethyl)-6,7,8,14-tetrahydronororipavine) is an opioid derivative known for its mixed agonist-antagonist properties at opioid receptors.[1] Like its analogue buprenorphine, this compound's interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors does not elicit a maximal response, defining its partial agonist character.[2] This complex pharmacology results in a unique profile of effects, including analgesia, but also notable limitations such as dysphoric and hallucinogenic effects that have restricted its clinical use.[1] Understanding the nuances of its interaction with opioid receptors is critical for assessing its therapeutic potential and for the development of safer, more effective analgesics.

Opioid Receptor Binding Profile

The initial step in characterizing any opioid compound is to determine its binding affinity for the different opioid receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Data Presentation: Opioid Receptor Binding Affinities

The binding affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. The following table presents representative binding affinities for the partial agonist buprenorphine, illustrating the data required for a comprehensive profile.

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Source |

| Buprenorphine | Mu (μ) | 0.2 - 0.77 | [³H]DAMGO | [2][3] |

| Delta (δ) | 1.8 - 4.7 | [³H]DPDPE | [3][4] | |

| Kappa (κ) | 0.072 - 4.5 | [³H]U69,593 | [3][5] |

Note: Data for this compound is not widely available. The data for buprenorphine is presented as a representative example of a potent, high-affinity partial agonist.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a standard method for determining the Kᵢ of a test compound at the mu-opioid receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human mu-opioid receptor (hMOR).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing recombinant hMOR.

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

-

Test Compound: this compound or other opioid of interest.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration appropriate for the assay (e.g., 10-20 µg per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₑ), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Activity and Signaling Pathways

Following binding, a compound's ability to activate the receptor and initiate downstream signaling must be quantified. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

Primary Signaling Pathway

Activation of the μ-opioid receptor by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately leading to a reduction in neuronal excitability and analgesia.

References

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Cyprenorphine's Effect on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Cyprenorphine, a derivative of thebaine, is a potent opioid receptor ligand with a complex pharmacological profile. As a member of the oripavine family, which includes etorphine and buprenorphine, this compound exhibits mixed agonist-antagonist properties at the classical opioid receptors: mu (µ), delta (δ), and kappa (κ).[1] Its interaction with these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that are critical to its physiological effects. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, offering a valuable resource for researchers in pharmacology and drug development.

Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes data from its close structural and functional analogue, buprenorphine, for quantitative analysis. Buprenorphine shares the same oripavine scaffold and exhibits a similar mixed agonist-antagonist profile, making it a relevant comparator for understanding the potential signaling effects of this compound.[2][3]

Core Signaling Pathways

Opioid receptors, including those targeted by this compound, primarily couple to inhibitory G proteins of the Gi/o family.[4] Activation of these receptors leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors. The principal signaling cascades affected are:

-

G Protein Activation: The initial step in opioid receptor signaling is the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi/o subunit, leading to its activation.[5]

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[6][7]

-

β-Arrestin Recruitment: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling.[4]

-

MAPK/ERK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8] This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of buprenorphine at the mu, delta, and kappa opioid receptors. This data serves as a proxy for understanding the potential quantitative pharmacology of this compound.

Table 1: Opioid Receptor Binding Affinity of Buprenorphine

| Ligand | Receptor | Kᵢ (nM) | Species | Reference |

| Buprenorphine | Mu (µ) | 0.22 | Rat Brain | [9] |

| Delta (δ) | 4.4 | Rat Brain | [9] | |

| Kappa (κ) | 0.34 | Rat Brain | [9] |

Table 2: Functional Activity of Buprenorphine at Opioid Receptors

| Assay | Receptor | Parameter | Value | Species/Cell Line | Reference |

| GTPγS Binding | Mu (µ) | Antagonist Kᵢ (nM) | 0.088 | Guinea Pig Caudate | [10] |

| Delta (δ) | Antagonist Kᵢ (nM) | 1.15 | Guinea Pig Caudate | [10] | |

| Kappa (κ) | Antagonist Kᵢ (nM) | 0.072 | Guinea Pig Caudate | [10] | |

| Adenylyl Cyclase | Mu (µ) + ORL-1 | pIC₅₀ | 7.9 | HEK 293 | [11] |

| Mu (µ) + ORL-1 | Eₘₐₓ (% of baseline) | 68.6 | HEK 293 | [11] | |

| β-Arrestin-2 Recruitment | Mu (µ) | Eₘₐₓ (% of DAMGO) | ~10% | Cell Line | [12] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: G Protein Activation Pathway

Figure 2: Adenylyl Cyclase Inhibition

Figure 3: β-Arrestin Recruitment Pathway

Figure 4: MAPK/ERK Activation Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

-

Unlabeled this compound or buprenorphine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of radioligand with cell membranes in the presence of varying concentrations of unlabeled this compound.

-

For total binding, incubate radioligand and membranes without the unlabeled ligand.

-

For non-specific binding, incubate radioligand and membranes with a high concentration of a non-specific ligand (e.g., naloxone).

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation by an agonist.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

This compound or buprenorphine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of this compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

-

For basal binding, incubate membranes with GDP and [³⁵S]GTPγS in the absence of an agonist.

-

For non-specific binding, include a high concentration of unlabeled GTPγS.

-

After incubation, terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

Calculate the agonist-stimulated [³⁵S]GTPγS binding.

-

Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation) from the dose-response curve.

-

Adenylyl Cyclase Inhibition (cAMP) Assay

This assay measures the inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

This compound or buprenorphine.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, LANCE).

-

-

Procedure:

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based detection kit.

-

Generate a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP production) and Eₘₐₓ (maximal inhibition).

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor.

-

Materials:

-

Cell line co-expressing the opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoveRx PathHunter).

-

This compound or buprenorphine.

-

Assay-specific substrate and detection reagents.

-

Luminometer.

-

-

Procedure:

-